

A Comprehensive Technical Guide to the Synthesis and Characterization of Deuterated Albendazole Sulfone

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Compound of Interest

Compound Name: *Albendazole sulfone-d3*

Cat. No.: *B602575*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of deuterated albendazole sulfone, a key metabolite of the widely used anthelmintic drug, albendazole. The incorporation of deuterium isotopes in drug molecules is a critical strategy in drug development, primarily for use as internal standards in pharmacokinetic studies and for potentially improving metabolic profiles. This document outlines a feasible synthetic route, detailed characterization methodologies, and presents key analytical data in a structured format.

Introduction

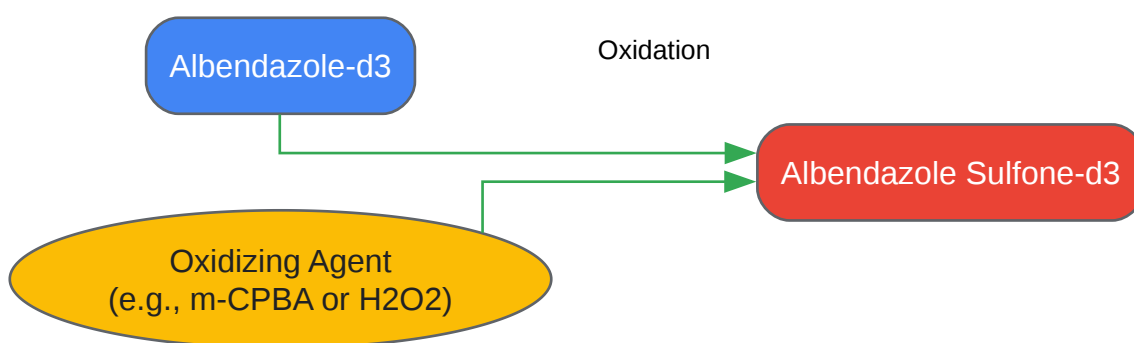
Albendazole is a broad-spectrum benzimidazole anthelmintic agent. Following administration, it is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone.[1] Deuterated analogs of drug metabolites, such as deuterated albendazole sulfone, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal standards for mass spectrometry-based quantification.[2] This guide details the preparation and analysis of **albendazole sulfone-d3**, where the three hydrogen atoms of the carbamate's methyl group are replaced with deuterium.

Synthesis of Deuterated Albendazole Sulfone

The synthesis of deuterated albendazole sulfone is predicated on the oxidation of a deuterated albendazole precursor. Commercially available albendazole-d3 serves as the logical starting material. The synthesis pathway involves the oxidation of the sulfide group to a sulfone.

Proposed Synthetic Pathway

The most common and effective method for converting albendazole to albendazole sulfone is through oxidation.[3][4] This reaction can be adapted for the deuterated analog as illustrated below.



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Caption: Proposed synthesis of deuterated albendazole sulfone.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of non-deuterated albendazole sulfone.[3]

Materials:

- Albendazole-d3
- meta-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)
- Dichloromethane (DCM) or Glacial Acetic Acid
- Sodium bicarbonate solution (for workup with m-CPBA)
- Water

- Anhydrous sodium sulfate
- Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

- Dissolution: Dissolve Albendazole-d3 in a suitable solvent such as dichloromethane (for m-CPBA) or glacial acetic acid (for H₂O₂).
- Oxidation:
 - Using m-CPBA: Cool the solution to 0-5 °C and add m-CPBA portion-wise. The reaction is typically stirred at this temperature and then allowed to warm to room temperature.[3]
 - Using H₂O₂: Add hydrogen peroxide to the solution in glacial acetic acid and heat the reaction mixture (e.g., to 40°C) to facilitate the oxidation to the sulfone.[4]
- Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup:
 - For m-CPBA: Quench the reaction with a sodium bicarbonate solution, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
 - For H₂O₂: The product may precipitate from the reaction mixture upon cooling or addition of water.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure deuterated albendazole sulfone.[3]

Characterization of Deuterated Albendazole Sulfone

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are key analytical techniques and expected data for **albendazole sulfone-d3**.

General Properties

Property	Value	Reference
Chemical Name	Methyl-d3 (6-(propylsulfonyl)-1H-benzo[d]imidazol-2-yl)carbamate	[5]
CAS Number	1448345-60-5	[6]
Molecular Formula	C ₁₂ H ₁₂ D ₃ N ₃ O ₄ S	[6]
Molecular Weight	300.35 g/mol	[6]
Appearance	White to off-white solid	[3]

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of deuterated albendazole sulfone.

Parameter	Typical Values	Reference
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)	[7]
Mobile Phase	Acetonitrile and ammonium phosphate buffer (e.g., 0.025M, pH 5)	[7]
Detection Wavelength	295 nm	[7]
Purity (Commercial Batch)	90.68%	
Linearity Range	0.01 - 2 µg/ml (for non-deuterated)	[7]
Limit of Quantification	0.01 µg/ml (for non-deuterated)	[7]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and structure of the deuterated compound.

Parameter	Value (m/z)	Reference
Precursor Ion [M+H] ⁺	301.1 (Expected for C ₁₂ H ₁₂ D ₃ N ₃ O ₄ S)	
Fragment Ion (from SRM scan)	159.3 (for non-deuterated sulfone)	
Precursor Ion (non-deuterated) [M+H] ⁺	298.2	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While specific spectra for **albendazole sulfone-d3** are not readily available in the literature, the following are expected chemical shifts for the non-deuterated analog in DMSO-d₆, which can be used for comparison. The characteristic signal for the methyl carbamate protons at ~3.7 ppm in the ¹H NMR spectrum of the non-deuterated compound would be absent in the deuterated analog.

Expected ¹H NMR Chemical Shifts (Non-deuterated Albendazole Sulfone in DMSO-d₆):

- Aromatic Protons: ~7.5 - 8.0 ppm
- NH (carbamate and benzimidazole): ~11.5 - 12.5 ppm (broad)
- OCH₃ (methyl carbamate): ~3.7 ppm
- CH₂ (propyl chain): ~3.3 ppm (triplet), ~1.7 ppm (sextet)
- CH₃ (propyl chain): ~1.0 ppm (triplet)

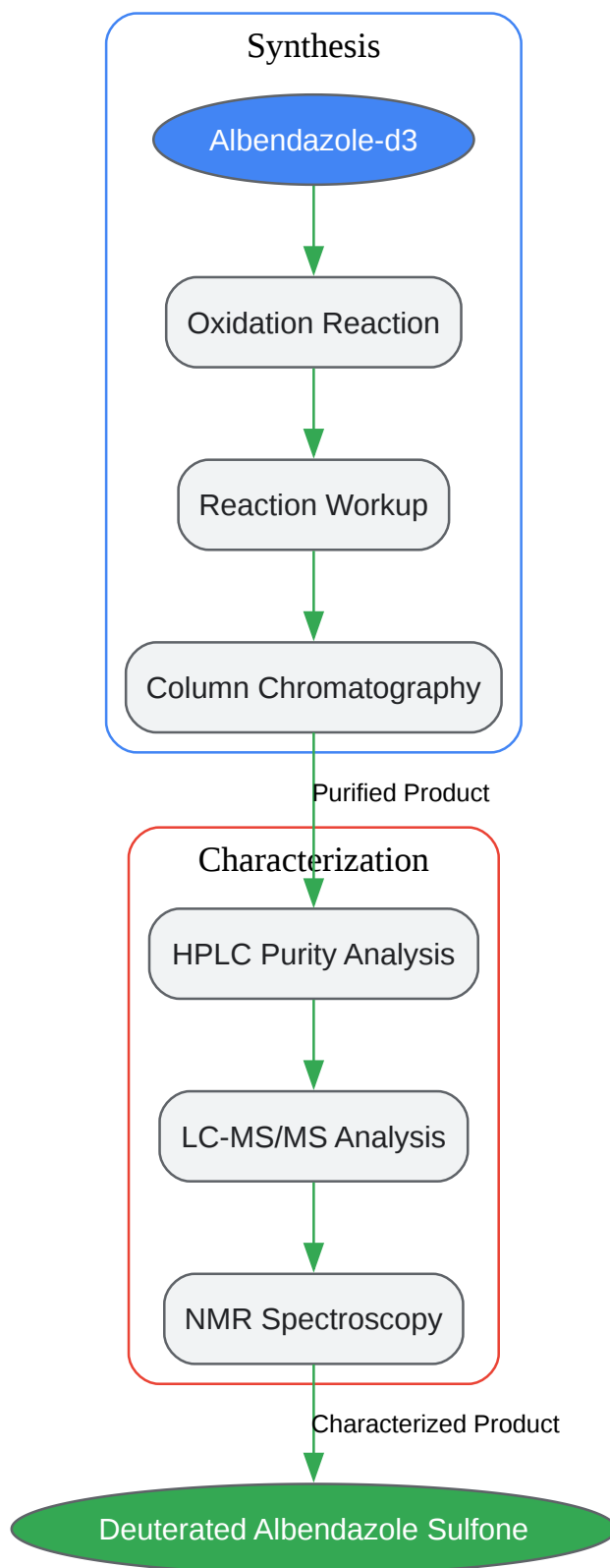
Expected ¹³C NMR Chemical Shifts (Non-deuterated Albendazole Sulfone in DMSO-d₆):

- C=O (carbamate): ~154 ppm
- Aromatic Carbons: ~115 - 145 ppm

- OCH_3 (methyl carbamate): ~53 ppm
- CH_2 (propyl chain): ~55 ppm, ~12 ppm
- CH_3 (propyl chain): ~11 ppm

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical sequence to ensure the final product meets the required specifications.



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Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of deuterated albendazole sulfone. By adapting established oxidation protocols for the non-deuterated parent compound, a reliable synthetic route is proposed. The detailed characterization data, including chromatographic and spectrometric parameters, will aid researchers in confirming the successful synthesis and purity of this important analytical standard. The availability of well-characterized deuterated metabolites is crucial for advancing drug development and ensuring accurate bioanalytical measurements.

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